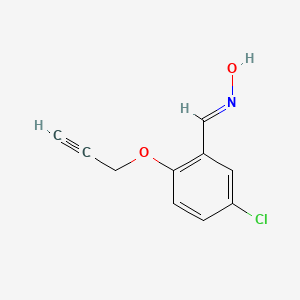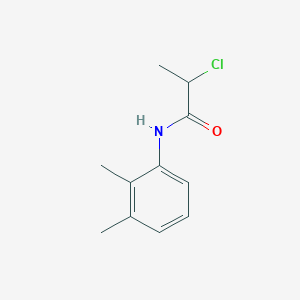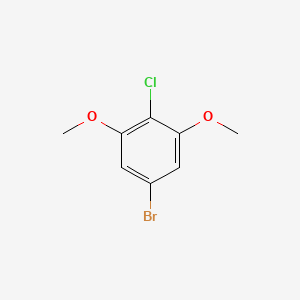
5-Bromo-2-chloro-1,3-dimethoxybenzene
Übersicht
Beschreibung
5-Bromo-2-chloro-1,3-dimethoxybenzene is a chemical compound with the CAS Number: 427886-20-2 . It has a molecular weight of 251.51 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrClO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.51 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions in Synthesis
5-Bromo-2-chloro-1,3-dimethoxybenzene and similar derivatives are utilized in cross-coupling reactions, such as Suzuki and Stille reactions. These methods are pivotal in synthesizing substituted 1,3-dimethoxybenzene and resorcinol derivatives from inexpensive reagents. The process includes the transformation of 1,3-dimethoxybenzoic acid and 1-chloro-3,5-dimethoxybenzene into various halogenated and tin-substituted derivatives, facilitating the synthesis of allyl-dimethoxybenzene and biphenyl derivatives under mild conditions (Dol, Kamer, & Leeuwen, 1998).
Bromination and Functionalization in Organic Synthesis
This compound is also involved in the bromination of dimethoxybenzenes, leading to the isolation of various bromination products. These products can be transformed into sulfur-functionalized quinone derivatives, highlighting the compound's role in creating novel organic compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).
Use in Isotopic Labeling for Analytical Techniques
The compound is also significant in synthesizing deuterium-labeled derivatives for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. This application is crucial for analytical chemistry, particularly in accurately quantifying substances in various samples (Xu & Chen, 2006).
Electrophilic Halogenation in Chemical Synthesis
This compound is also useful in the electrophilic halogenation of activated aromatics. This process is catalyzed by perchloric acid and leads to the formation of high-yield ring-halogenated products, demonstrating the compound's versatility in synthesizing halogenated aromatic compounds (Goldberg & Alper, 1993).
Pharmaceutical Research and Development
In the pharmaceutical domain, the compound plays a role in the preparation of radiolabeled compounds for pharmacokinetic and pharmacodynamic evaluation, demonstrating its importance in the development and testing of new drugs (Wang, Fawwaz, & Heertum, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOAOMYTJQDCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)

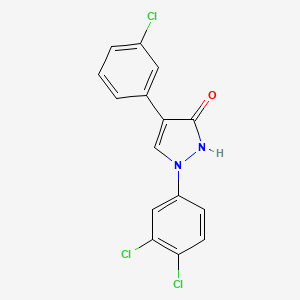
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)
![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)
![(Z)-N-[(2,5-Dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine](/img/structure/B3036998.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)
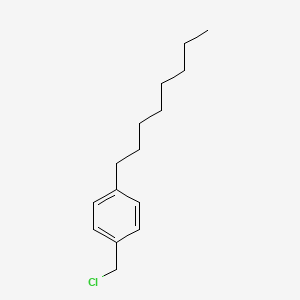
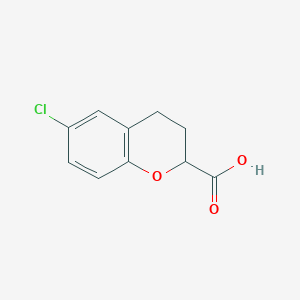

![3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone](/img/structure/B3037007.png)
